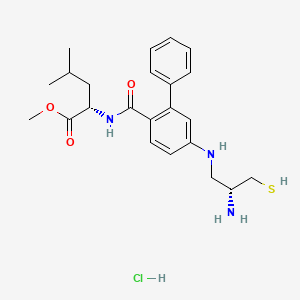![molecular formula C15H19N3O5 B15141747 1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a furan ring, a hydroxyl group, and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furancarboxaldehyde.
Aminomethylation: The furan ring is then subjected to aminomethylation using formaldehyde and a primary amine to introduce the furan-2-ylmethylamino group.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving a suitable diol precursor.
Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized through a condensation reaction involving a suitable precursor, such as 2,4-dioxo-5-methylpyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated furans, alkylated furans.
Aplicaciones Científicas De Investigación
1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent.
Biology: It is used in studies involving nucleoside analogs and their effects on cellular processes.
Pharmacology: It is investigated for its pharmacokinetics and pharmacodynamics properties.
Industry: It is used in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to its potential antiviral and anticancer effects. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2R,5R)-5-[(benzylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,5R)-5-[(phenylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Uniqueness
1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H19N3O5 |
|---|---|
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O5/c1-9-8-18(15(21)17-14(9)20)13-5-11(19)12(23-13)7-16-6-10-3-2-4-22-10/h2-4,8,11-13,16,19H,5-7H2,1H3,(H,17,20,21)/t11?,12-,13-/m1/s1 |
Clave InChI |
BTVDWVJTGJCJJW-VFRRUGBOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CNCC3=CC=CO3)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNCC3=CC=CO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


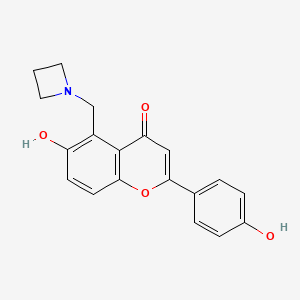
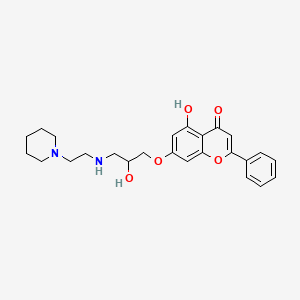
![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
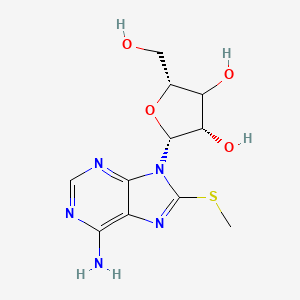
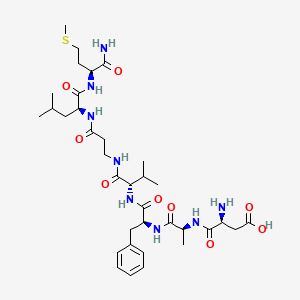

![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
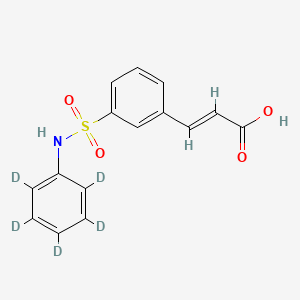
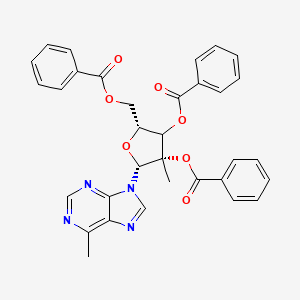
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)


